sEH inhibitor-16

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

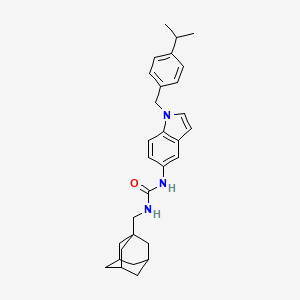

C30H37N3O |

|---|---|

Molecular Weight |

455.6 g/mol |

IUPAC Name |

1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea |

InChI |

InChI=1S/C30H37N3O/c1-20(2)25-5-3-21(4-6-25)18-33-10-9-26-14-27(7-8-28(26)33)32-29(34)31-19-30-15-22-11-23(16-30)13-24(12-22)17-30/h3-10,14,20,22-24H,11-13,15-19H2,1-2H3,(H2,31,32,34) |

InChI Key |

IMQMMJYORCVTET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)NC(=O)NCC45CC6CC(C4)CC(C6)C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of sEH Inhibitor-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of sEH inhibitor-16, a potent small molecule inhibitor of soluble epoxide hydrolase (sEH). This document details the scientific rationale for its development, its mechanism of action, and the experimental methodologies employed in its evaluation.

Introduction to Soluble Epoxide Hydrolase (sEH) and Its Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of epoxyeicosatrienoic acids (EETs).[1] EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[2][3] By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acids (DHETs), sEH diminishes these beneficial effects.[2] Consequently, inhibiting sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[4][5][6]

This compound, also identified as compound 28 in several key studies, is a potent urea-based inhibitor designed for high affinity and selectivity to the sEH enzyme.[5][7][8] Its development was part of a broader effort to optimize the potency and pharmacokinetic profiles of sEH inhibitors for clinical applications.[9]

Discovery and Rational Design

The development of this compound stemmed from extensive structure-activity relationship (SAR) studies on 1,3-disubstituted ureas and related amide and carbamate pharmacophores.[4] These pharmacophores were designed to mimic the structure of EETs or a transition state of the hydrolysis reaction.[4] The crystal structure of human sEH complexed with inhibitors revealed a catalytic pocket with key residues such as Asp333, Tyr381, and Tyr465, which guided the rational design of new inhibitors.[4]

The general scaffold of piperidyl-urea inhibitors was first described in 2006.[9] Subsequent optimization efforts focused on modifying substituents to enhance potency and improve pharmacokinetic properties. It was discovered that incorporating an amide substituent at the R2 position could improve potency, though often at the cost of a poor pharmacokinetic profile.[9] this compound emerged from a strategy to optimize both potency and in vivo performance.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison and evaluation.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Reference |

| IC50 | 2 nM | Human | [7] |

Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Administration Route | Dose | Animal Model | Reference |

| T1/2 | 7.6 hours | i.p. | 10 mg/kg | CD-1 Mice | [7] |

| Cmax | 4.17 ng/mL | i.p. | 10 mg/kg | CD-1 Mice | [7] |

Experimental Protocols

Synthesis of this compound (Compound 28)

The synthesis of this compound is a multi-step process that can be adapted from general procedures reported for similar compounds. A representative synthetic scheme is outlined below, based on analogous syntheses.

General Synthetic Procedure:

The synthesis of piperidine-derived trisubstituted ureas generally involves the reaction of a substituted piperidine with an isocyanate. The specific starting materials and reaction conditions for this compound (Compound 28) would be detailed in the supplementary information of the primary research articles. Based on the structure, a plausible route would involve the coupling of an appropriately substituted adamantyl isocyanate with a specific piperidine derivative.

-

Step 1: Formation of the Isocyanate. The adamantyl amine is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent like toluene to form the adamantyl isocyanate.

-

Step 2: Urea Formation. The adamantyl isocyanate is then reacted with the desired substituted piperidine amine in a suitable solvent such as dichloromethane or tetrahydrofuran to yield the final urea product, this compound.

-

Purification: The crude product is typically purified by column chromatography on silica gel.

Note: The precise, detailed experimental protocol for the synthesis of this compound would be found in the materials and methods or supplementary information section of the cited primary literature. Researchers should always refer to the original publications for exact reagent quantities, reaction times, temperatures, and purification methods.

In Vitro sEH Inhibition Assay

The inhibitory potency of this compound was determined using an in vitro assay with isolated sEH enzyme. A common method is a fluorescent assay.

Protocol:

-

Enzyme Preparation: Recombinant human sEH is expressed and purified.

-

Substrate: A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is used.

-

Assay Procedure:

-

The inhibitor (this compound) at various concentrations is pre-incubated with the sEH enzyme in a buffer solution (e.g., sodium phosphate buffer, pH 7.4) at a controlled temperature (e.g., 30°C).

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The hydrolysis of the substrate by sEH releases a fluorescent product, and the increase in fluorescence is monitored over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence curve. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

In Vivo Efficacy Study in a Mouse Model of Acute Pancreatitis

The therapeutic potential of this compound was evaluated in a cerulein-induced acute pancreatitis model in mice.[7]

Protocol:

-

Animal Model: Acute pancreatitis is induced in mice (e.g., CD-1 mice) by intraperitoneal (i.p.) injections of cerulein, a cholecystokinin analogue.

-

Treatment: this compound is administered to the mice, typically via i.p. injection, at a specified dose (e.g., 10 mg/kg).[7] A vehicle control group receives the solvent used to dissolve the inhibitor.

-

Assessment of Pancreatitis Severity: After a set period, the mice are euthanized, and the severity of pancreatitis is assessed by:

-

Histological examination: Pancreatic tissue is collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate edema, inflammation, and necrosis.

-

Biochemical markers: Blood samples are collected to measure serum levels of pancreatic enzymes like amylase and lipase.

-

Inflammatory markers: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the pancreas or serum can be quantified using methods like ELISA.

-

-

Data Analysis: The aformentioned parameters are compared between the vehicle-treated and this compound-treated groups to determine the protective effect of the inhibitor.

Visualizations

sEH Signaling Pathway

Caption: The sEH signaling pathway and the mechanism of this compound.

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and evaluation of this compound.

References

- 1. scbt.com [scbt.com]

- 2. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to sEH Inhibitor-16 (AR9281)

For Researchers, Scientists, and Drug Development Professionals

Introduction

sEH inhibitor-16, also known as AR9281 or 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea, is a potent and selective small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The inhibition of sEH elevates the endogenous levels of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological pathways associated with this compound, serving as a vital resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. While it is soluble in organic solvents such as DMSO, DMF, and ethanol, its aqueous solubility has been reported with some variation, described as both "surprisingly high for a urea" and practically insoluble. For practical purposes, stock solutions are typically prepared in DMSO.

Table 1: Physicochemical Properties of this compound (AR9281)

| Property | Value | Source |

| IUPAC Name | 1-(1-acetylpiperidin-4-yl)-3-(tricyclo[3.3.1.1³,⁷]decan-1-yl)urea | PubChem |

| Synonyms | AR9281, APAU, UC1153 | Multiple Sources |

| Molecular Formula | C₁₈H₂₉N₃O₂ | PubChem |

| Molecular Weight | 319.44 g/mol | PubChem |

| CAS Number | 913548-29-5 | MedKoo Biosciences[1] |

| Appearance | Solid powder | MedKoo Biosciences[1] |

| IC₅₀ (human sEH) | 7 nM - 13.8 nM | Cayman Chemical[2], MedchemExpress[3] |

| IC₅₀ (murine sEH) | 1.7 nM | MedchemExpress[3] |

| Half-life (T₁/₂) in mice | 7.6 hours | MedChemExpress |

| Max Plasma Concentration (Cₘₐₓ) in mice | 4.17 ng/mL (at 10 mg/kg i.p.) | MedChemExpress |

| Solubility in DMSO | ≥ 20 mg/mL | Cayman Chemical[2], TargetMol |

| Solubility in Ethanol | 30 mg/mL | Cayman Chemical[2] |

| Solubility in DMF | 20 mg/mL | Cayman Chemical[2] |

| Aqueous Solubility | Poorly soluble; specific quantitative data varies. | MedKoo Biosciences[1] |

| Storage | Store at -20°C for long-term stability. | MedchemExpress[3] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the enzymatic activity of soluble epoxide hydrolase. This enzyme is responsible for the hydrolysis of EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). By blocking this degradation pathway, AR9281 increases the bioavailability of EETs, which in turn modulate various downstream signaling cascades.

Key signaling pathways influenced by the inhibition of sEH include:

-

NF-κB Signaling Pathway: EETs have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. By inhibiting the degradation of IκB, the inhibitory protein of NF-κB, EETs prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. Evidence suggests that sEH inhibition can modulate MAPK signaling, although the precise mechanisms and downstream effects can be cell-type and context-dependent.

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling: There is a known interplay between the sEH pathway and PPARγ, a nuclear receptor that plays a key role in lipid metabolism and inflammation. sEH inhibitors can influence PPARγ activity, contributing to their anti-inflammatory effects.

Experimental Protocols

Synthesis of 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281)

The synthesis of AR9281 can be achieved through a multi-step process. A general synthetic route is outlined below, based on procedures for similar 1,3-disubstituted ureas.

Protocol:

-

Formation of Adamantyl Isocyanate: React 1-adamantylamine with a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI) in an anhydrous aprotic solvent (e.g., dichloromethane, toluene) in the presence of a non-nucleophilic base (e.g., triethylamine) to form adamantyl isocyanate.

-

Urea Formation: React the adamantyl isocyanate with tert-butyl 4-aminopiperidine-1-carboxylate in an anhydrous aprotic solvent. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Deprotection: Remove the Boc protecting group from the piperidine nitrogen using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an appropriate solvent.

-

Acetylation: Acetylate the free secondary amine of the piperidinyl urea with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine, pyridine) to yield the final product, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281).

-

Purification: The final compound is purified by column chromatography on silica gel or by recrystallization. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of IC₅₀ using a Fluorescence-Based Assay

The inhibitory potency of AR9281 against sEH can be determined using a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). The hydrolysis of the epoxide by sEH leads to the release of a fluorescent product.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of AR9281 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the AR9281 stock solution in DMSO to create a range of concentrations.

-

Prepare a working solution of recombinant human or murine sEH in assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

-

Prepare a working solution of the fluorogenic substrate PHOME in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add a small volume of the diluted AR9281 solutions to the respective wells. Include wells for a vehicle control (DMSO only) and a positive control inhibitor if available.

-

Add the sEH enzyme solution to all wells except for the blank (buffer only).

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding the PHOME substrate solution to all wells.

-

Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm) in kinetic mode for a set period (e.g., 10-20 minutes).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of AR9281.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the AR9281 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a thermodynamic solubility assay to determine the equilibrium solubility of AR9281 in an aqueous buffer.

Protocol:

-

Sample Preparation:

-

Add an excess amount of solid AR9281 to a series of vials containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4). Ensure that undissolved solid is visible.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol).

-

Quantify the concentration of AR9281 in the diluted supernatant using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or LC-MS.

-

Prepare a standard curve of AR9281 in the same solvent to accurately determine the concentration.

-

-

Calculation:

-

Calculate the solubility of AR9281 in the aqueous buffer, taking into account the dilution factor, and express the result in µg/mL or mM.

-

Stability

The stability of AR9281 is a critical parameter for its handling, storage, and formulation. While specific, detailed public data on its stability under various conditions are limited, general stability testing protocols for small molecules should be followed.

Considerations for Stability Testing:

-

pH Stability: The stability of AR9281 should be assessed in aqueous solutions at different pH values (e.g., acidic, neutral, and basic) to understand its susceptibility to hydrolysis.

-

Thermal Stability: The compound should be stored at recommended temperatures (-20°C for long-term). Stability at elevated temperatures should be evaluated to understand its degradation profile under stress conditions.

-

Photostability: Exposure to light can cause degradation of some small molecules. Photostability studies should be conducted according to ICH guidelines.

-

Oxidative Stability: The potential for oxidative degradation should be investigated, especially if the molecule is intended for formulation in an environment where it might be exposed to oxidative stress.

Conclusion

This compound (AR9281) is a well-characterized and potent inhibitor of soluble epoxide hydrolase with demonstrated preclinical efficacy in models of hypertension and inflammation. This technical guide provides essential information on its chemical properties, synthesis, and key experimental protocols. The provided data and methodologies will be valuable for researchers investigating the therapeutic potential of sEH inhibition and for those working on the development of novel sEH inhibitors. Further studies to fully elucidate its aqueous solubility and comprehensive stability profile are warranted to support its continued development.

References

- 1. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Soluble Epoxide Hydrolase (sEH)

An In-depth Technical Guide on the Mechanism of Action of sEH Inhibitor-16

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It is a bifunctional enzyme, possessing both an N-terminal phosphatase and a C-terminal hydrolase domain. The hydrolase domain is the primary target of sEH inhibitors. This domain is responsible for the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives, dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH, therefore, represents a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain, by stabilizing and increasing the endogenous levels of EETs.

This compound: Overview and Mechanism of Action

While "this compound" is a general descriptor, the scientific literature contains numerous potent inhibitors of this enzyme. For the purpose of this guide, we will focus on the well-characterized inhibitor 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), a compound often cited for its high potency and selectivity.

The primary mechanism of action for urea-based inhibitors like TPPU involves the formation of a stable complex with the catalytic site of the sEH enzyme. The inhibitor mimics the transition state of the epoxide ring-opening reaction. The urea carbonyl oxygen forms hydrogen bonds with key tyrosine residues (Tyr383 and Tyr466) in the active site, while other parts of the inhibitor molecule establish hydrophobic and van der Waals interactions with surrounding amino acid residues. This tight binding effectively blocks the access of the natural substrate, EETs, to the catalytic site, thereby preventing their hydrolysis.

Signaling Pathway of sEH Inhibition

The inhibition of sEH leads to the accumulation of EETs, which can then exert their biological effects through various signaling pathways. EETs are known to activate large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of cell membranes and vasodilation. They also have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB).

Quantitative Data for sEH Inhibitors

The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes these values for TPPU against human sEH.

| Inhibitor | Target | IC50 (nM) | Ki (nM) |

| TPPU | Human sEH | 0.8 | 0.5 |

Experimental Protocols

The characterization of sEH inhibitors involves a series of in vitro and in vivo experiments. Below are the detailed methodologies for key assays.

Enzyme Inhibition Assay (IC50 Determination)

This assay is used to determine the concentration of an inhibitor required to reduce the activity of the sEH enzyme by 50%.

Materials:

-

Recombinant human sEH enzyme

-

Substrate: cyano(2-methoxynaphthalen-6-yl)methyl (S)-3-phenyloxirane-2-carboxylate (CMNPC)

-

Inhibitor (e.g., TPPU)

-

Assay buffer: Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA)

-

96-well microplate reader (fluorescence)

Procedure:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Serially dilute the inhibitor stock solution to create a range of concentrations.

-

In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the sEH enzyme.

-

Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation: 330 nm, emission: 465 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of sEH inhibitors in a more physiologically relevant context.

Example: Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated Macrophages

Cell Line:

-

RAW 264.7 murine macrophages

Materials:

-

LPS (from E. coli)

-

sEH inhibitor (TPPU)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the sEH inhibitor for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of the inhibitor on cytokine production.

Conclusion

sEH inhibitors, exemplified by potent compounds like TPPU, represent a significant area of research for the development of novel therapeutics. Their mechanism of action, centered on the stabilization of beneficial EETs, has been well-elucidated through a combination of biochemical and cell-based assays. The detailed protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of this important class of inhibitors.

structure-activity relationship of sEH inhibitor-16

An In-depth Technical Guide to the Structure-Activity Relationship of Soluble Epoxide Hydrolase (sEH) Inhibitors Related to Compound 16

This document provides a detailed examination of the structure-activity relationships (SAR) for a class of potent urea-based soluble epoxide hydrolase (sEH) inhibitors, with a focus on the principles guiding the development of compounds exemplified by "inhibitor 16," a potent and orally bioavailable agent. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[1][2][3] It metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[2][3][4] By inhibiting sEH, the endogenous levels of beneficial EETs can be stabilized, making sEH a promising therapeutic target for a range of conditions including hypertension, inflammation, and neuropathic pain.[1][2][5][6] The most potent inhibitors of sEH are often urea-based compounds, though these can sometimes suffer from poor bioavailability.[5] Research has focused on modifying these structures to improve their potency and pharmacokinetic profiles.[2][7]

Core Pharmacophore and Binding Interactions

The discovery of potent urea-based sEH inhibitors was a significant advancement in the field. These molecules, such as inhibitor 16, typically feature a 1,3-disubstituted urea as the central pharmacophore.[1] This central moiety is crucial as it mimics a transition state of the epoxide hydrolysis and forms key hydrogen bonds within the enzyme's active site.

The sEH active site is a hydrophobic, L-shaped tunnel.[1] The urea carbonyl of the inhibitor interacts with the catalytic aspartate residue (Asp335 in human sEH), while the urea nitrogens form hydrogen bonds with the catalytic tyrosines (Tyr381 and Tyr465) that activate the epoxide substrate.[1][5] The two hydrophobic ends of the inhibitor occupy different regions of this tunnel, making their composition critical for potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The SAR of this class of inhibitors can be systematically understood by examining three key structural components: the central urea pharmacophore, the "left-hand side" (LHS) hydrophobic moiety, and the "right-hand side" (RHS) moiety, which often incorporates features to improve potency and physical properties.

The Central Pharmacophore

While 1,3-disubstituted ureas are highly potent, modifications to this central group have been explored. Replacing the urea with an amide function can retain activity, although it may lead to a modest decrease in potency against human sEH compared to the corresponding urea.[2] However, amide-based inhibitors can offer improved physical properties like solubility.[7] Carbamates and related structures have also been investigated.[1]

The "Left-Hand Side" (LHS) Moiety

This part of the inhibitor typically consists of a hydrophobic group that occupies one end of the catalytic pocket.

-

Hydrophobicity is Key : Aromatic or aliphatic groups are effective. For instance, replacing an adamantane group with other aromatic or aliphatic moieties can be done while retaining potency.[1]

-

Substitution Pattern : For aromatic rings on the LHS, substitution is critical. Ortho-substitution on the phenyl group has been shown to cause a dramatic decrease in potency.[1]

The "Right-Hand Side" (RHS) Moiety

The RHS of the molecule plays a crucial role in fine-tuning potency, selectivity, and pharmacokinetic properties. The development of inhibitor 16 highlights the importance of this region.

-

Addition of Polar Groups : The addition of a carboxylic acid to the terminal phenyl group on the RHS led to the orally bioavailable and potent sEH inhibitor 16.[1] This polar group is thought to extend out of the catalytic pocket and can significantly improve aqueous solubility and PK properties.[2]

-

Piperidine Scaffold : A common strategy involves incorporating a piperidine ring on the RHS. Large amide substituents attached to this piperidine ring generally improve the potency of the inhibitors.[8][9]

-

Size of Substituents : As the size of the amide substituent on the piperidine ring increases, the potency against human sEH generally increases. For example, adding a methyl group to the α-carbon of the amide can improve potency nearly five-fold.[8] However, very large substituents can negatively impact pharmacokinetic profiles.[8][9]

Quantitative Data and Comparative Analysis

The following tables summarize quantitative data for sEH inhibitors, illustrating the SAR principles discussed above.

Table 1: Potency of Representative Urea-Based sEH Inhibitors

| Compound | Description | IC50 (human sEH) | Reference |

| sEH inhibitor-16 (AR9281) | Urea-based inhibitor with piperidine and terminal acid moiety. | 2 nM | [10] |

| TPPU | Piperidyl-urea inhibitor with a small R₂ substituent. | 3.1 nM (Kᵢ) | [8] |

| AUDA | Adamantane-urea based inhibitor. | - | [1] |

| Compound 3 | Precursor to inhibitor 16, lacking the terminal carboxylic acid. | Lower potency and bioavailability than 16. | [1] |

Table 2: SAR of Piperidyl-Urea Inhibitors (Modification of R₂ Amide Group)

| Inhibitor No. | R₁ Group | R₂ Amide Substituent | Kᵢ (human sEH, nM) | Reference |

| 2 | 4-CF₃-Ph | -CH₃ | 15.0 ± 0.6 | [8] |

| 4 | 4-CF₃-Ph | -CH(CH₃)₂ | 3.3 ± 0.2 | [8] |

| 5 | 4-CF₃-Ph | -cyclopropyl | 2.5 ± 0.1 | [8] |

| 6 | 4-CF₃-Ph | -C(CH₃)₃ | 1.1 ± 0.1 | [8] |

Data sourced from Table 1 in the reference. This table demonstrates that increasing the steric bulk of the R₂ substituent (from methyl to t-butyl) generally increases potency.[8]

Table 3: SAR of Piperidyl-Urea Inhibitors (Modification of R₁ Phenyl Group)

| Inhibitor No. | R₁ Phenyl Substituent | R₂ Amide Substituent | Kᵢ (human sEH, nM) | Reference |

| 6 | 4-CF₃ | -C(CH₃)₃ | 1.1 ± 0.1 | [8] |

| 11 | 4-isopropyl | -C(CH₃)₃ | 1.8 ± 0.1 | [8] |

| 14 | 4-OCF₃ | -C(CH₃)₃ | 0.49 ± 0.03 | [8] |

Data sourced from Table 2 in the reference. This table shows that modifying the electronics and size of the R₁ phenyl substituent significantly impacts inhibitory potency.[8]

Experimental Protocols

The characterization of sEH inhibitors involves a suite of standardized in vitro and in vivo assays.

sEH Inhibition Assay (IC₅₀/Kᵢ Determination)

-

Objective : To determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀) or to determine the binding affinity (Kᵢ).

-

Methodology :

-

Enzyme Source : Homogenous, recombinant sEH from human or other species is used.[1]

-

Substrate : A common fluorogenic substrate is cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).[6]

-

Procedure : The enzyme is incubated with various concentrations of the inhibitor. The reaction is initiated by the addition of the substrate. The rate of fluorescent product formation is measured over time using a plate reader.

-

Data Analysis : IC₅₀ values are calculated by fitting the dose-response data to a suitable equation.

-

Kᵢ Determination : A Förster resonance energy transfer (FRET)-based displacement assay can also be used to determine the inhibitor's binding affinity (Kᵢ).[8][11]

-

Aqueous Solubility Assay

-

Objective : To measure the solubility of the compound in a physiologically relevant buffer.

-

Methodology :

-

A solution of the inhibitor is prepared in an organic solvent and added to a phosphate buffer (e.g., 0.1 M, pH 7.4).[8][11]

-

The mixture is shaken or stirred for a set period (e.g., 24 hours) to reach equilibrium.

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the aqueous phase is quantified, typically by HPLC or LC-MS/MS.

-

Microsomal Stability Assay

-

Objective : To assess the metabolic stability of an inhibitor in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.

-

Methodology :

-

The inhibitor (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes (e.g., human, mouse) at 37°C.[12]

-

The reaction is initiated by adding an NADPH generating system, which is required for the activity of most P450 enzymes. A control reaction is run without NADPH.[12]

-

Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

-

The reaction is quenched by adding an organic solvent like methanol or acetonitrile.

-

The remaining concentration of the parent inhibitor is quantified by LC-MS/MS. The rate of disappearance is used to calculate the metabolic half-life (t₁/₂).[12]

-

In Vivo Pharmacokinetic (PK) Studies

-

Objective : To determine the absorption, distribution, metabolism, and excretion (ADME) properties of an inhibitor in an animal model.

-

Methodology :

-

Animal Model : Male Swiss Webster or CD-1 mice are commonly used.[8][10]

-

Administration : The inhibitor is administered, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.). The compound is often formulated in a vehicle like oleic acid-rich triglyceride containing 20% PEG400 to ensure solubility.[8][9]

-

Sample Collection : Blood samples (e.g., 10 µL) are collected serially from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[6]

-

Analysis : The concentration of the inhibitor in the blood or plasma is determined by a validated UPLC-MS/MS method.[6]

-

Parameter Calculation : Key PK parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), half-life (t₁/₂), and area under the curve (AUC) are calculated from the concentration-time profile.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathway and a typical experimental workflow for sEH inhibitor development.

Caption: The sEH enzymatic pathway and point of inhibition.

Caption: A typical workflow for sEH inhibitor evaluation.

Caption: Key structural elements of urea-based sEH inhibitors.

References

- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Activity of 4,6-disubstituted Pyridin-2(1H)-ones as Novel Inhibitors of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Potency of sEH Inhibitor-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain. This technical guide provides an in-depth overview of the in vitro potency of sEH inhibitor-16, a potent and selective inhibitor of this enzyme.

This compound, also known as Compound 28, has demonstrated significant inhibitory activity against soluble epoxide hydrolase.[1] This document details its quantitative potency, the experimental protocols used for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Core Data Presentation

The in vitro potency of this compound has been determined using various assay formats. The following table summarizes the key quantitative data available for this compound.

| Compound ID | Assay Type | Target | Parameter | Value | Reference |

| This compound (Compound 28) | Fluorometric Assay | Human sEH | IC50 | 2 nM | [1] |

| Compound 16 | Not Specified | Human sEH | Potency | Low Nanomolar | [2] |

Experimental Protocols

The determination of the in vitro potency of sEH inhibitors relies on robust and sensitive assay methodologies. The most common approach is a fluorometric assay utilizing a substrate that becomes fluorescent upon hydrolysis by sEH.

Fluorometric sEH Inhibition Assay Protocol

This protocol is a representative method for determining the IC50 value of this compound.

1. Materials and Reagents:

-

Recombinant human soluble epoxide hydrolase (sEH)

-

sEH Assay Buffer (e.g., 25 mM BisTris–HCl, pH 7.0, containing 0.1 mg/ml BSA)

-

sEH substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

-

This compound (test compound)

-

Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

Black 96-well microtiter plates

-

Fluorescence microplate reader with excitation/emission wavelengths of ~330/465 nm or ~362/460 nm.[3][4][5]

2. Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in sEH Assay Buffer to create a range of test concentrations.

-

-

Assay Setup:

-

In a black 96-well microtiter plate, add the appropriate volume of the diluted this compound solutions to the respective wells.

-

Include wells for a vehicle control (containing only DMSO in assay buffer) and a positive control inhibitor.

-

Add the sEH enzyme solution to all wells except for the background control wells.

-

Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.[4]

-

-

Reaction Initiation and Measurement:

-

Prepare the sEH substrate solution (PHOME) in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~330-362 nm and an emission wavelength of ~460-465 nm.[3][5] Readings are typically taken every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit of time) for each well.

-

Subtract the background fluorescence from all readings.

-

Normalize the data to the vehicle control (representing 100% enzyme activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Mandatory Visualizations

Signaling Pathway of sEH

The following diagram illustrates the role of soluble epoxide hydrolase in the arachidonic acid metabolic pathway.

Experimental Workflow for sEH Inhibition Assay

This diagram outlines the key steps involved in the in vitro fluorometric assay for determining the potency of an sEH inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

Determining the Potency of sEH Inhibitor-16: A Technical Guide

An in-depth examination of the methodologies and data for establishing the IC50 value of the potent soluble epoxide hydrolase inhibitor, sEH inhibitor-16.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the determination of the half-maximal inhibitory concentration (IC50) value for this compound, a potent antagonist of soluble epoxide hydrolase (sEH). This document outlines the critical role of sEH in inflammatory signaling pathways, details the experimental protocols for assessing inhibitor potency, and presents the quantitative data for this compound.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively dampens these protective pathways. Inhibition of sEH is therefore a promising therapeutic strategy for a range of conditions, including hypertension, inflammatory disorders, and pain.

This compound: A Potent Modulator

This compound, also identified as compound 28 in select literature, has emerged as a highly potent inhibitor of soluble epoxide hydrolase. Its ability to block the enzymatic activity of sEH at nanomolar concentrations makes it a valuable tool for research and a promising candidate for therapeutic development.

Quantitative Analysis of this compound Potency

The inhibitory potency of this compound against human soluble epoxide hydrolase was determined using a fluorescence-based assay. The resulting IC50 value is summarized in the table below.

| Compound | Target Enzyme | IC50 Value |

| This compound (Compound 28) | Human sEH | 2 nM |

Experimental Protocol: Fluorescence-Based sEH Inhibition Assay

The determination of the IC50 value for this compound is typically achieved through a robust and sensitive fluorescence-based in vitro assay. This method relies on the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product by sEH.

Principle:

The assay utilizes a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[1][2] In the presence of active sEH, PHOME is hydrolyzed, leading to the formation of a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is directly proportional to the sEH activity. When an inhibitor, such as this compound, is present, it binds to the enzyme, reducing its activity and consequently slowing the rate of fluorescent product formation. The IC50 value is the concentration of the inhibitor that reduces the enzymatic activity by 50%.

Materials and Reagents:

-

Human recombinant soluble epoxide hydrolase (sEH)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Fluorogenic substrate (e.g., PHOME)

-

Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA))

-

96-well black microplates

-

Fluorescence plate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.[1][3]

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. The final concentrations should span a range that will encompass the expected IC50 value. Prepare a solution of human recombinant sEH in the assay buffer to a final concentration that yields a robust signal within the linear range of the assay.

-

Pre-incubation: To each well of a 96-well microplate, add the sEH enzyme solution. Subsequently, add the various concentrations of this compound to the respective wells. Include control wells containing the enzyme and assay buffer with the solvent used for the inhibitor (vehicle control) and wells with buffer only (background control). Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (PHOME) solution to all wells.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay) at the appropriate excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 465 nm).[1][3]

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percentage of sEH activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

-

Visualizing the Core Concepts

To further elucidate the experimental and biological context of this compound's IC50 determination, the following diagrams are provided.

References

An In-Depth Technical Guide to the Target Specificity of sEH Inhibitor-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of inflammatory and cardiovascular diseases. This enzyme plays a crucial role in the metabolism of endogenous anti-inflammatory lipid mediators, specifically epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects. Consequently, the development of potent and selective sEH inhibitors is a key strategy in modern drug discovery. This guide provides a comprehensive technical overview of the target specificity of a notable example, sEH inhibitor-16, a potent inhibitor of the enzyme.

Core Target Affinity and Potency of this compound

This compound has demonstrated high potency against its primary target, soluble epoxide hydrolase. The primary metric for its activity is the half-maximal inhibitory concentration (IC50), which has been determined to be 2 nM .[1][2] This low nanomolar value indicates a strong interaction with the sEH enzyme. While the specific inhibitory constant (Ki) for this compound is not widely published, the low IC50 value suggests a high binding affinity. For many urea-based sEH inhibitors, the kinetic constants (Ki) are in the low nanomolar range, indicating they act as competitive inhibitors at stoichiometric concentrations and have a tight association with the target enzyme.[3]

Table 1: Quantitative Data for this compound

| Parameter | Value | Target Enzyme |

| IC50 | 2 nM | Soluble Epoxide Hydrolase (sEH) |

Off-Target Selectivity Profile

A critical aspect of any therapeutic candidate is its selectivity for the intended target over other proteins in the proteome, particularly those that are structurally related. While a detailed public selectivity panel for this compound is not available, the general class of sEH inhibitors has been profiled for off-target effects. For instance, similar compounds have been tested against panels of other enzymes and receptors to ensure high selectivity.[4] A key consideration for sEH inhibitors is their selectivity against microsomal epoxide hydrolase (mEH), another member of the epoxide hydrolase family. The mammalian sEH is selective for aliphatic epoxides like fatty acid epoxides, whereas mEH shows more selectivity for cyclic and arene epoxides.[4] Potent sEH inhibitors are designed to exhibit high selectivity for sEH over mEH.[4]

Signaling Pathway of Soluble Epoxide Hydrolase and Inhibition

The signaling pathway involving sEH is centered on the metabolism of arachidonic acid. Cytochrome P450 (CYP) enzymes convert arachidonic acid into various epoxyeicosatrienoic acids (EETs). These EETs have vasodilatory and anti-inflammatory properties. Soluble epoxide hydrolase acts as a key negative regulator in this pathway by converting EETs into dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active. By inhibiting sEH, this compound prevents the degradation of EETs, thereby increasing their local concentrations and prolonging their beneficial signaling effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Soluble Epoxide Hydrolase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH), an enzyme primarily found in the liver, kidney, and brain, plays a critical role in the metabolism of endogenous signaling lipids.[1][2] Specifically, it converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[1][2][3] This action makes sEH a compelling therapeutic target for a multitude of diseases characterized by underlying inflammatory processes. Inhibition of sEH preserves the beneficial effects of EETs, offering potential treatments for cardiovascular diseases, central nervous system disorders, and metabolic conditions.[1][2][3] This technical guide delves into the foundational research on sEH inhibitors, providing a comprehensive overview of key discoveries, signaling pathways, experimental protocols, and quantitative data to support ongoing research and drug development efforts.

The Arachidonic Acid Cascade and sEH Signaling

The metabolism of arachidonic acid (AA) is a central pathway in inflammatory and immune responses.[4][5][6] Liberated from the cell membrane by phospholipase A2, AA is metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase.[4][6][7][8] The CYP pathway produces EETs, which possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][3] Soluble epoxide hydrolase acts as a key regulator in this cascade by hydrolyzing EETs to DHETs, thereby diminishing their protective effects.[1][2][3] Inhibition of sEH shifts the balance towards higher levels of EETs, thus amplifying their beneficial signaling.[1][2][3]

Key Classes and Potency of sEH Inhibitors

The development of sEH inhibitors has been a significant area of research since the late 1990s.[1] Early discoveries focused on urea-based compounds, which have since been extensively optimized to improve potency, selectivity, and pharmacokinetic properties.[1][9] Amide and carbamate-based inhibitors have also emerged as important classes of sEH inhibitors.[9]

| Inhibitor Class | Key Examples | Target | IC50 (nM) | Reference |

| Urea-Based | N,N'-dicyclohexylurea (DCU) | Mouse sEH | tens of nM | [1] |

| 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) | Human sEH | 13.3 ± 0.8 µM | [10] | |

| 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) | Human sEH | 0.9 ± 0.1 (Ki) | [11] | |

| 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) | Human sEH | Not Specified | [12] | |

| Amide-Based | Various amide derivatives | Mouse & Human sEH | Potency can be comparable to ureas for mouse sEH, but may decrease for human sEH. | [1] |

| Natural Products | Tanshinone IIA | Human sEH | 870 (Ki) | [13] |

| Cryptotanshinone | Human sEH | 6700 (Ki) | [13] | |

| Other | GSK2256294 | Human sEH | Not Specified | [14] |

| Compound G1 | Human sEH | 0.05 | [15] | |

| Compound G1 | Mouse sEH | 0.14 | [15] |

Experimental Protocols

In Vitro sEH Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against sEH using a fluorometric assay.[16][17][18][19] The principle is based on the hydrolysis of a non-fluorescent substrate by sEH to produce a highly fluorescent product.[19]

Materials:

-

Recombinant human sEH enzyme

-

sEH Assay Buffer

-

sEH fluorogenic substrate (e.g., PHOME or CMNPC)

-

Test compounds and a known sEH inhibitor (e.g., AUDA) as a positive control

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the test compounds and the positive control.

-

Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired concentration in pre-warmed sEH Assay Buffer.

-

Assay Reaction:

-

Add the diluted test compounds and controls to the microplate wells.

-

Add the diluted sEH enzyme solution to all wells except for the background control wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a short period (e.g., 5-15 minutes) to allow for inhibitor-enzyme interaction.[17][18][19]

-

Initiate the enzymatic reaction by adding the sEH substrate solution to all wells.

-

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm or 362/460 nm) in kinetic mode for a set duration (e.g., 15-30 minutes).[16][19] Alternatively, an endpoint reading can be taken after a fixed incubation time.[19]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the dose-response data to a suitable model.

In Vivo Evaluation of sEH Inhibitors

Preclinical evaluation in animal models is crucial to assess the therapeutic potential of sEH inhibitors.

Common Animal Models:

-

Hypertension Models: Spontaneously hypertensive rats (SHR) or angiotensin II-induced hypertension models.[20]

-

Inflammation and Pain Models: Lipopolysaccharide (LPS)-induced inflammation, Freund's adjuvant-induced arthritis, or models of neuropathic pain.[9][15][21]

-

Cardiovascular Disease Models: Myocardial infarction models or models of cardiac hypertrophy.[9]

-

Metabolic Disease Models: Models of diabetes and diabetic neuropathy.[21]

Pharmacokinetic Studies: Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of sEH inhibitors. These studies are typically conducted in rodents and non-human primates.[20][22]

| PK Parameter | Description | Key Findings for Representative sEHIs |

| Cmax | Maximum plasma concentration | Dose-dependent increases observed for TPPU and TPAU.[22] |

| Tmax | Time to reach Cmax | Rapid absorption often observed, with Tmax around 30 minutes for some inhibitors.[20] |

| AUC | Area under the plasma concentration-time curve (drug exposure) | Significantly improved for newer inhibitors like TPCU compared to earlier compounds.[1] |

| t1/2 | Half-life | GSK2256294 exhibited a half-life of 25-43 hours in humans.[14] |

Conclusion

The inhibition of soluble epoxide hydrolase represents a promising therapeutic strategy for a wide range of diseases. Foundational research has led to the development of potent and selective inhibitors, with several compounds advancing to clinical trials. The continued exploration of novel chemical scaffolds, coupled with rigorous in vitro and in vivo evaluation, will be critical in translating the therapeutic potential of sEH inhibition into effective clinical treatments. This guide provides a core foundation for researchers and drug development professionals to build upon in their pursuit of novel sEH-targeted therapies.

References

- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. agilent.com [agilent.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for sEH inhibitor-16

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental use of sEH inhibitor-16, a potent soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 2 nM. The following information is intended to guide researchers in studying its therapeutic potential in inflammatory conditions such as acute pancreatitis and sepsis-induced hypotension.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro and In Vivo Pharmacokinetics of this compound

| Parameter | Value | Species | Reference |

| IC50 | 2 nM | Not Specified | |

| T1/2 | 7.6 hours | CD-1 Mice | [1] |

| Cmax | 4.17 ng/mL | CD-1 Mice | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Pancreatitis

| Parameter | Treatment Group | Result | Reference |

| Pancreatic Edema | This compound (10 mg/kg, i.p.) | Reduction in edema | [1] |

| Cell Infiltration | This compound (10 mg/kg, i.p.) | Reduction in cell infiltration | [1] |

| Neutrophil Numbers | This compound (10 mg/kg, i.p.) | Reduction in neutrophil numbers | [1] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Hypotension

| Parameter | Treatment Group | Result | Reference |

| Hypotension | This compound (1 mg/kg, p.o.) | Amelioration of hypotension | [2] |

Experimental Protocols

sEH Enzyme Activity Assay

This protocol is for determining the in vitro inhibitory activity of this compound on soluble epoxide hydrolase.

Materials:

-

Recombinant sEH enzyme

-

This compound

-

Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations.

-

In a 96-well plate, add the recombinant sEH enzyme to the assay buffer.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (solvent only).

-

Incubate the plate for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate CMNPC to each well.

-

Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Pharmacokinetic Analysis in Mice

This protocol describes the procedure for evaluating the pharmacokinetic profile of this compound in mice.

Materials:

-

CD-1 mice

-

This compound

-

Vehicle for administration (e.g., saline, PEG400/water)

-

Blood collection supplies (e.g., capillaries, EDTA-coated tubes)

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Administer this compound to mice via the desired route (e.g., intraperitoneal injection at 10 mg/kg)[1].

-

Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Process the blood samples to separate plasma.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

-

Calculate pharmacokinetic parameters including half-life (T1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax) using appropriate software.

Cerulein-Induced Acute Pancreatitis in Mice

This protocol details the induction of acute pancreatitis in mice and the evaluation of the therapeutic effect of this compound.

Materials:

-

Mice (e.g., CD-1)

-

Cerulein

-

This compound (10 mg/kg)[1]

-

Saline

-

Materials for tissue collection and analysis (histology, MPO assay)

Procedure:

-

Induce acute pancreatitis by administering hourly intraperitoneal injections of cerulein (e.g., 50 µg/kg) for a total of 6-10 hours.

-

Administer this compound (10 mg/kg) via intraperitoneal injection at a designated time point (e.g., before or after cerulein administration)[1].

-

A control group should receive vehicle instead of the inhibitor.

-

At a predetermined time after the final cerulein injection, euthanize the mice and collect the pancreas and blood samples.

-

Assessment of Pancreatic Edema:

-

Dissect the pancreas and weigh it.

-

Dry the pancreas in an oven at 60°C for 24-48 hours until a constant weight is achieved.

-

Calculate the pancreatic water content as: [(wet weight - dry weight) / wet weight] x 100%.

-

-

Histological Analysis:

-

Fix a portion of the pancreas in 10% formalin, embed in paraffin, and section.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Score the slides for edema, inflammatory cell infiltration, and necrosis by a blinded observer.

-

-

Myeloperoxidase (MPO) Assay for Neutrophil Infiltration:

-

Homogenize a portion of the pancreatic tissue in a suitable buffer.

-

Determine MPO activity, an indicator of neutrophil presence, using a commercial MPO assay kit according to the manufacturer's instructions.

-

LPS-Induced Hypotension in Mice

This protocol describes the induction of sepsis-related hypotension using lipopolysaccharide (LPS) and the evaluation of this compound's effect.

Materials:

-

Mice

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (1 mg/kg)[2]

-

Vehicle for oral administration

-

Blood pressure monitoring system for small animals (e.g., tail-cuff method)

Procedure:

-

Acclimate mice to the blood pressure measurement device for several days prior to the experiment.

-

Measure the baseline systolic blood pressure of each mouse.

-

Administer this compound (1 mg/kg) orally[2]. A control group should receive the vehicle.

-

After a specified pre-treatment time, induce endotoxemia by intraperitoneal injection of LPS (e.g., 10 mg/kg).

-

Monitor systolic blood pressure at regular intervals for several hours post-LPS injection.

-

Compare the changes in blood pressure between the inhibitor-treated and vehicle-treated groups to assess the ameliorative effect of this compound on hypotension.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the proposed mechanism of action for sEH inhibitors and a general experimental workflow.

Caption: Mechanism of this compound in reducing inflammation via the NF-κB pathway.

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols: In Vivo Administration of sEH Inhibitor-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects, which include anti-inflammatory, analgesic, and vasodilatory properties. Inhibition of sEH is a promising therapeutic strategy for a variety of diseases characterized by inflammation.[1][2]

sEH inhibitor-16, also referred to as Compound 28, is a potent and selective inhibitor of soluble epoxide hydrolase with an IC₅₀ of 2 nM.[3][4] In vivo studies have demonstrated its efficacy in reducing inflammatory damage in a murine model of acute pancreatitis.[2][3][4] These application notes provide detailed protocols for the in vivo administration of this compound and an overview of the signaling pathways it modulates.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical in vivo studies.

Table 1: In Vitro and In Vivo Potency

| Parameter | Value | Species | Reference |

| IC₅₀ | 2 nM | Not Specified | [3][4] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Dosing Route | Animal Model | Reference |

| Dose | 10 mg/kg | Intraperitoneal (i.p.) | CD-1 Mice | [3][4] |

| Cₘₐₓ | 4.17 ng/mL | Intraperitoneal (i.p.) | CD-1 Mice | [3][4] |

| T₁/₂ | 7.6 hours | Intraperitoneal (i.p.) | CD-1 Mice | [3][4] |

Signaling Pathways Modulated by sEH Inhibition

Inhibition of sEH by compounds such as this compound leads to the stabilization and accumulation of EETs. These lipid mediators then modulate several downstream signaling pathways to exert their anti-inflammatory effects. The primary pathways affected are the NF-κB signaling pathway, the PPAR-γ signaling pathway, and the Endoplasmic Reticulum (ER) stress pathway.

sEH and NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.[5][6][7] sEH inhibition, by increasing EET levels, can suppress the activation of the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines.

References

- 1. 2.2. Experimental model of acute pancreatitis [bio-protocol.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases [mdpi.com]

Application Notes and Protocols for Soluble Epoxide Hydrolase (sEH) Inhibitors in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of soluble epoxide hydrolase (sEH) inhibitors in mouse models, with a specific focus on "sEH inhibitor-16" and other widely used compounds. The protocols and data presented are intended to serve as a guide for researchers designing in vivo studies to investigate the therapeutic potential of sEH inhibition in various disease models.

Introduction to sEH Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the endogenous levels of EETs are increased, which can lead to beneficial effects such as reduced inflammation, neuroprotection, and improved cardiovascular function. This has made sEH a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.

Data Presentation: sEH Inhibitor Dosages in Mouse Models

The following table summarizes the dosages and pharmacokinetic parameters of this compound and other commonly used sEH inhibitors in mouse models. This information can aid in the selection of an appropriate inhibitor and dosing regimen for your specific research needs.

| sEH Inhibitor | Mouse Model | Dosage | Administration Route | Key Findings | Pharmacokinetic Parameters (in mice) |

| This compound | Cerulein-induced acute pancreatitis | 10 mg/kg | Intraperitoneal (i.p.) | Reduced edema, cell infiltration, and neutrophil numbers.[1] | T½: 7.6 hours, Cmax: 4.17 ng/mL (in CD-1 mice).[1] |

| TPPU | Alzheimer's Disease (5xFAD model) | Administered in drinking water | Oral | Reversed microglia and astrocyte reactivity, reduced β-amyloid pathology, and improved cognitive function.[2][3] | T½: 37 ± 2.5 hours (after 3 mg/kg oral gavage).[4] |

| TPPU | High-fat, high-salt diet-induced insulin resistance and hypertension | 1 mg/kg/day | Not specified | Alleviated insulin resistance and hypertension.[5] | Not specified in this study. |

| t-AUCB | High-fat diet-induced hepatic steatosis | 20 mg/L in drinking water | Oral | Attenuated hepatic steatosis.[4][6] | Oral bioavailability: 68 ± 22% (at 0.1 mg/kg).[7] |

| t-AUCB | Lipopolysaccharide (LPS)-induced inflammation | 1 mg/kg | Oral (p.o.) | Reversed the decrease in the plasma ratio of lipid epoxides to their corresponding diols.[7] | Not specified in this study. |

| AEPU | Atherosclerosis (Apolipoprotein E-knockout model) | 90 µg/mL in drinking water (approx. 10 mg/kg/day) | Oral | Reduced the formation of aortic plaque. | Not specified in this study. |

| AR9281 | High-fat, high-fructose diet-induced obesity | 200 mg/kg/day (administered twice daily) | Oral gavage | Promoted weight loss by reducing appetite and increasing metabolic rate. | Not specified in this study. |

| UB-SCG-74 | Alzheimer's Disease (5XFAD model) | 30 mg/kg | Oral | Improved cognition and synaptic plasticity.[8] | Cmax: 12 µM, Tmax: 0.5 hours.[8] |

Signaling Pathway

The diagram below illustrates the central role of soluble epoxide hydrolase (sEH) in the metabolism of arachidonic acid and the mechanism of action for sEH inhibitors.

Caption: The sEH signaling pathway and point of inhibition.

Experimental Protocols

Below are detailed protocols for the administration of sEH inhibitors to mouse models based on methods cited in the literature.

Protocol 1: Intraperitoneal (i.p.) Administration of this compound

This protocol is based on the methodology used in a study of acute pancreatitis in mice.[1]

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80, depending on the inhibitor's solubility)

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Mouse scale

-

70% ethanol for disinfection

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve the inhibitor in a minimal amount of a suitable solvent (e.g., DMSO) if necessary, and then dilute to the final volume with a sterile vehicle (e.g., saline) to achieve the desired concentration for a 10 mg/kg dose. The final concentration of the organic solvent should be minimized and tested for toxicity.

-

Ensure the solution is homogenous. Gentle warming or vortexing may be required.

-

Prepare a vehicle-only solution to be used as a control.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered.

-

Gently restrain the mouse by scruffing the neck to expose the abdomen.

-

Tilt the mouse slightly with its head down.

-

Wipe the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the internal organs.

-

Slowly inject the calculated volume of the this compound solution or vehicle.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

-